molecular formula C17H27NO4 B1434460 Nadolol D9 CAS No. 94513-92-5

Nadolol D9

カタログ番号 B1434460
CAS番号: 94513-92-5
分子量: 318.46 g/mol
InChIキー: VWPOSFSPZNDTMJ-PJODJJNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nadolol D9 is a deuterium labelled version of Nadolol . Nadolol is a non-selective beta blocker . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nadolol .


Molecular Structure Analysis

The molecular formula of Nadolol D9 is C17H18D9NO4 . The molecular weight is 318.5 . The structure of Nadolol, the parent compound, can be found on ChemSpider .


Physical And Chemical Properties Analysis

Nadolol D9 has a molecular weight of 318.46 . It is a solid substance and should be stored at 4°C .

科学的研究の応用

Chiral Separation in Pharmaceuticals

Nadolol, a β-blocker drug, exhibits chiral properties due to its three chiral centers. Studies have explored the chiral separation of nadolol stereoisomers, crucial for pharmaceutical applications. For instance, a study by Wang and Ching (2005) demonstrated the separation of nadolol enantiomers using five-zone simulated moving bed chromatography, achieving high purity and yield in specific configurations (Wang & Ching, 2005). Another study utilized high-performance liquid chromatography (HPLC) for the determination of nadolol stereoisomers in capsules, validating a method for quantification in pharmaceutical formulations (Alexandre et al., 2017).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of nadolol. A systematic review by Kalsoom et al. (2022) provides a comprehensive overview of pharmacokinetic data on nadolol, offering insights beneficial for clinicians in dosage adjustments (Kalsoom et al., 2022).

Impact on Cellular and Molecular Mechanisms

Research on nadolol has extended to its effects on cellular and molecular mechanisms. For instance, Peng, Bond, and Knoll (2011) investigated the impact of acute and chronic nadolol treatment on β2-adrenergic receptor signaling, revealing insights into its effects on airway contractility (Peng, Bond, & Knoll, 2011).

Environmental and Safety Considerations

Studies also focus on the environmental impact and safety of nadolol. For example, research into the removal of nadolol from wastewater using nanomaterials highlights the need for efficient methods to mitigate its environmental presence (Vukojević et al., 2022). Additionally, a study on nadolol's safety in infantile hemangioma treatment emphasizes the importance of understanding its pharmacokinetics and potential risks in specific patient populations (McGillis et al., 2019).

Safety And Hazards

Nadolol, the parent compound of Nadolol D9, can cause damage to organs through prolonged or repeated exposure . It may also cause heart failure in some patients . Nadolol D9 is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

将来の方向性

Nadolol is currently used for the treatment of hypertension and angina . The dosage may be increased until optimum blood pressure reduction is achieved . Future research may focus on optimizing the dosage of Nadolol in patients with renal failure and children with supraventricular tachycardia .

Relevant papers on Nadolol D9 include a systematic review on the pharmacokinetics of Nadolol , a comprehensive physiologically based pharmacokinetic model of Nadolol in adults with renal disease and pediatrics with supraventricular tachycardia , and a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris .

特性

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadolol D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol D9
Reactant of Route 2
Reactant of Route 2
Nadolol D9
Reactant of Route 3
Reactant of Route 3
Nadolol D9
Reactant of Route 4
Reactant of Route 4
Nadolol D9
Reactant of Route 5
Reactant of Route 5
Nadolol D9
Reactant of Route 6
Nadolol D9

Citations

For This Compound
4
Citations
N Kanjarla, B Pasupuleti, N Boggula… - … Journal of Mass …, 2023 - journals.sagepub.com
… of this study is to develop and validate a specific, rapid, sensitive, and accurate method for the quantification of Nadolol in rat plasma by using the deuterated form of Nadolol, Nadolol D9…
Number of citations: 3 journals.sagepub.com
AI Cohen, RG Devlin, E Ivashkiv… - Journal of …, 1984 - Wiley Online Library
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 6 onlinelibrary.wiley.com
SF Yen, WD Wilson, SW Pearce, EJ Gabbay - Journal of pharmaceutical …, 1984 - Elsevier
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 5 www.sciencedirect.com
TS Lin - Journal of pharmaceutical sciences, 1984 - Wiley Online Library
A series of 3′‐O‐acyl derivatives of 5′‐amino‐5′‐deoxythymidine (5′‐NH 2 ‐TdR) (IIIa‐j) was synthesized by acylation of 5′‐azido‐5′‐deoxythymidine (I). The resulting acetoxy …
Number of citations: 13 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。